Methyl 4-methyl-3,5-diphenyl-1H-pyrrole-2-carboxylate
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Overview
Description
Methyl 4-methyl-3,5-diphenyl-1H-pyrrole-2-carboxylate is a heterocyclic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-methyl-3,5-diphenyl-1H-pyrrole-2-carboxylate typically involves the reaction of 4-methyl-3,5-diphenyl-1H-pyrrole-2-carboxylic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-3,5-diphenyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl₃) and are carried out under controlled temperatures.
Major Products Formed
The major products formed from these reactions include various substituted pyrrole derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 4-methyl-3,5-diphenyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Mechanism of Action
The mechanism of action of methyl 4-methyl-3,5-diphenyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate: This compound has similar structural features but contains bromine atoms, which can alter its reactivity and applications.
2-[2-Methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrole-3-carboxylate: This derivative has additional methoxy groups, which can influence its chemical and biological properties.
Uniqueness
Methyl 4-methyl-3,5-diphenyl-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical reactivity and potential applications. Its combination of methyl and phenyl groups provides a balance of electronic and steric effects, making it a versatile compound in various research fields.
Properties
CAS No. |
89649-53-6 |
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Molecular Formula |
C19H17NO2 |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
methyl 4-methyl-3,5-diphenyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C19H17NO2/c1-13-16(14-9-5-3-6-10-14)18(19(21)22-2)20-17(13)15-11-7-4-8-12-15/h3-12,20H,1-2H3 |
InChI Key |
WKBNVQCRZLLYAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=C1C2=CC=CC=C2)C(=O)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
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